molecular formula C7H16N2 B2391066 (R)-1-Ethyl-3-methyl-piperazine CAS No. 321860-21-3

(R)-1-Ethyl-3-methyl-piperazine

Cat. No.: B2391066
CAS No.: 321860-21-3
M. Wt: 128.219
InChI Key: DZZVHQHELMADSH-SSDOTTSWSA-N
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Description

®-1-Ethyl-3-methyl-piperazine is a chiral piperazine derivative. Piperazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The ®-1-Ethyl-3-methyl-piperazine compound is notable for its specific stereochemistry, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-3-methyl-piperazine typically involves the cyclization of appropriate diamine precursors. One common method includes the reaction of 1,2-diamine derivatives with ethylating agents under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-1-Ethyl-3-methyl-piperazine may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-3-methyl-piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of ®-1-Ethyl-3-methyl-piperazine.

    Reduction: Secondary amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

®-1-Ethyl-3-methyl-piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-3-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the methyl group, resulting in different chemical properties and applications.

    3-Methylpiperazine: Lacks the ethyl group, affecting its reactivity and biological activity.

    N-Ethylpiperazine: Similar structure but differs in the position of the ethyl group, leading to variations in its chemical behavior.

Uniqueness

®-1-Ethyl-3-methyl-piperazine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound in research and industrial applications where stereospecificity is crucial.

Properties

IUPAC Name

(3R)-1-ethyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZVHQHELMADSH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN[C@@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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